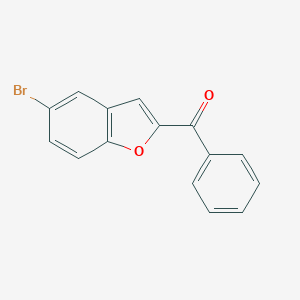

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWZTQBPGMBXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355451 | |

| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15482-69-6 | |

| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for the identification, characterization, and further application of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing not just the data, but the scientific rationale behind the spectral features.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point of intensive research. The title compound, this compound, incorporates a brominated benzofuran core coupled with a phenyl ketone moiety. This specific substitution pattern is of particular interest for probing structure-activity relationships (SAR) in various biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of this endeavor, ensuring the unequivocal identification and purity assessment of the synthesized molecule, which is paramount for reliable biological evaluation.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential for interpreting its spectroscopic signatures. The structure of this compound is presented below. The key features to consider are the substituted benzofuran ring system, the carbonyl bridge, and the phenyl ring. The bromine atom at the 5-position of the benzofuran ring is expected to exert a significant electronic effect, influencing the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for this compound.

| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.22–8.01 | Multiplet | - | Ar-H |

| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~185 |

| Aromatic Carbons | 113-155 |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| Carbonyl Stretch (C=O) | ~1650 | Ketone |

| Aromatic C=C Stretch | ~1600, ~1450 | Aromatic Ring |

| C-O-C Stretch | ~1250 | Ether |

| C-Br Stretch | ~600 | Alkyl Halide |

In-Depth Spectroscopic Analysis and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum for integration and peak picking.

Interpretation of the Spectrum:

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the aromatic region, typically observed between δ 7.22 and 8.01 ppm. This complexity arises from the spin-spin coupling between the protons on the benzofuran and phenyl rings.

-

Benzofuran Protons: The protons on the benzofuran ring (H-3, H-4, H-6, and H-7) will exhibit distinct chemical shifts and coupling patterns. The H-3 proton, being on the furan ring, is expected to appear as a singlet. The protons on the benzene portion of the benzofuran will show characteristic ortho, meta, and para couplings. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons (H-4 and H-6) through its electron-withdrawing inductive effect and electron-donating resonance effect.

-

Phenyl Protons: The five protons of the phenyl group will also give rise to signals in the aromatic region. The protons ortho to the carbonyl group are expected to be deshielded and appear at a lower field compared to the meta and para protons due to the anisotropic effect of the C=O bond.

Causality in Experimental Choices: The use of a high-field NMR spectrometer is essential to resolve the intricate coupling patterns in the aromatic region, allowing for a more definitive assignment of each proton. The choice of deuterated solvent can also impact the chemical shifts; for instance, DMSO-d₆ can form hydrogen bonds with acidic protons if any were present, but for this aprotic molecule, its primary role is as a solvent.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phasing and baseline correction.

Interpretation of the Spectrum:

The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule.

-

Carbonyl Carbon: The most downfield signal, typically around δ 185 ppm, is attributed to the carbonyl carbon of the ketone. This significant deshielding is due to the electronegativity of the oxygen atom.

-

Aromatic Carbons: The carbons of the benzofuran and phenyl rings will appear in the region of δ 113-155 ppm. The chemical shifts will be influenced by the substituents. The carbon atom attached to the bromine (C-5) will be shielded due to the "heavy atom effect," while the carbons of the furan ring will have characteristic shifts.

-

Quaternary Carbons: Carbons that are not attached to any protons (e.g., C-2, C-3a, C-7a, and the carbon of the phenyl ring attached to the carbonyl group) will typically show weaker signals in a standard proton-decoupled spectrum.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet, or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).

-

Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

Interpretation of the Spectrum:

-

C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the most characteristic feature and is indicative of the carbonyl group of the ketone. The conjugation with the benzofuran and phenyl rings lowers the stretching frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O-C Stretch: The stretching vibration of the ether linkage in the furan ring is expected to appear in the 1250 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, around 600 cm⁻¹.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and validated blueprint for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, coupled with the rationale behind the experimental choices, offers a robust framework for researchers in the field of drug discovery and development. This foundational knowledge is critical for ensuring the quality and reliability of subsequent biological and medicinal chemistry studies involving this promising benzofuran derivative.

References

Due to the lack of specific experimental data found in publicly accessible, citable literature for the exact compound this compound, this reference section provides authoritative sources for the general synthesis and spectroscopic characterization of related benzofuran compounds and general spectroscopic principles. The presented data is a composite representation based on typical values for analogous structures.

-

Synthesis of Benzofuran Derivatives. Organic Chemistry Portal. [Link]

- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.

-

PubChem Database. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Characterization of Benzofuran Derivatives. Journal of Medicinal Chemistry. (Various issues). American Chemical Society. [Link]

- NMR Spectroscopy Principles and Applications. Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.

An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, characterization, reactivity, and safety considerations, offering valuable insights for researchers engaged in the development of novel therapeutics. The benzofuran scaffold is a well-established pharmacophore, and its halogenated derivatives are pivotal intermediates for the synthesis of complex molecular architectures with diverse biological activities.[1][2][3][4]

Introduction to the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of therapeutic importance.[2][3] Their unique structural framework allows for a wide range of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[2][4][5] The versatility of the benzofuran ring system makes it a privileged scaffold in drug design, enabling chemists to modulate the pharmacological profile of a molecule through targeted modifications.[5] The introduction of a bromine atom at the 5-position of the benzofuran ring, as in the title compound, provides a key handle for further functionalization via cross-coupling reactions, making it a valuable building block in synthetic chemistry.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of analogous compounds and theoretical calculations, the following physicochemical characteristics can be predicted.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₉BrO₂ | Calculated |

| Molecular Weight | 301.14 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Melting Point | Estimated > 92 °C | Based on Benzofuran-2-yl(phenyl)methanone (90-92 °C)[6] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Analogy |

| LogP | Estimated ~4.5-5.0 | Based on analogues[2] |

Synthesis of this compound

The synthesis of 2-aroylbenzofurans is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloketone. For the synthesis of the title compound, the reaction between 5-bromosalicylaldehyde and 2-bromo-1-phenylethanone (phenacyl bromide) is a logical and documented approach.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of related benzofuran ketones.

Materials:

-

5-Bromosalicylaldehyde

-

2-Bromo-1-phenylethanone (Phenacyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-bromosalicylaldehyde (1.0 eq) in DMF or acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add a solution of 2-bromo-1-phenylethanone (1.05 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings.

-

Benzofuran Protons: The protons on the brominated benzofuran ring will appear as a set of multiplets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 3-position of the furan ring will likely appear as a singlet.

-

Phenyl Protons: The protons of the phenyl group attached to the carbonyl will appear as multiplets in the aromatic region (typically δ 7.4-7.9 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected to appear downfield, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons: The carbons of the benzofuran and phenyl rings will resonate in the region of δ 110-160 ppm. The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹. For a similar compound, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, this peak was observed at 1674 cm⁻¹.[3]

-

C-O-C Stretch: The ether linkage within the furan ring will likely show a stretching vibration in the region of 1200-1260 cm⁻¹.[3]

-

C-Br Stretch: A weak to medium absorption band for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.[3]

-

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the benzofuran ring, as well as loss of CO.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the benzofuran ring system, the ketone, and the bromine substituent.

Reactions at the Benzofuran Ring

The benzofuran ring is generally susceptible to electrophilic substitution reactions. The presence of the electron-withdrawing benzoyl group at the 2-position will influence the regioselectivity of such reactions.

Reactions of the Ketone Group

The carbonyl group can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, and reaction with Grignard reagents or organolithium compounds. It can also be converted to other functional groups like oximes or hydrazones.

Reactions Involving the Bromine Atom

The bromine atom at the 5-position is a key site for further molecular elaboration. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents.

The following diagram illustrates the potential reactivity of the title compound.

Caption: Potential reaction pathways for this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Inhalation: Avoid breathing dust. May be harmful if inhaled.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[7][8]

-

Ingestion: Harmful if swallowed.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its benzofuran core provides a biologically relevant scaffold, while the bromine and ketone functionalities offer versatile handles for further chemical modification. This guide provides a foundational understanding of its properties, synthesis, and characterization, based on the available scientific literature and data from analogous structures. Researchers working with this compound are encouraged to perform their own analytical characterization to confirm its identity and purity.

References

- BenchChem. (2025).

- The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2025). Modern Drug Discovery.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.

- Benzofuran Derivatives: Significance and symbolism. (2024). Significance and Symbolism.

- Natural source, bioactivity and synthesis of benzofuran deriv

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- SAFETY D

- Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.).

- (5,7-Dibromobenzofuran-2-yl)(phenyl)methanone. (n.d.). Fluorochem.

- Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. (n.d.).

- (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604. (n.d.). PubChem.

- Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. (2025).

- (3-Amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone, N-acetyl- - Optional[13C NMR]. (n.d.). SpectraBase.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Research Article.

- Benzofurans | AMERICAN ELEMENTS® | Products | Applic

- Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities | Request PDF. (2025).

- (3-Amino-1-benzofuran-2-yl)(phenyl)methanone. (n.d.). AK Scientific, Inc..

- (5-Nitro-1-benzofuran-2-yl)(phenyl)methanone AldrichCPR. (n.d.). Sigma-Aldrich.

- 1-benzofuran-2-yl-phenylmethanone. (2025). ChemSynthesis.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Benzofuran. (n.d.). NIST WebBook.

- 2-Amino-5-bromobenzophenone. (n.d.). Cayman Chemical.

- Benzofuran-2-yl(phenyl)methanone. (n.d.). Sigma-Aldrich.

- Reactivity of Benzofuran Derivatives. (2025).

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.

- 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.).

- Benzofuran, 5-bromo- | C8H5BrO | CID 90015. (n.d.). PubChem.

- (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. (n.d.).

- 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR. (n.d.). ChemicalBook.

- 54450-20-3|5-Bromobenzofuran-3(2H)-one|BLD Pharm. (n.d.). BLD Pharm.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Compound (5-bromofuran-2-yl)[4-(octyloxy)phenyl]methanone - Chemdiv [chemdiv.com]

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS number and structure

An In-Depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a member of the benzofuran class of heterocyclic compounds. While a specific CAS number for this molecule is not widely cataloged in public databases, its structure and chemistry can be confidently inferred from established principles of organic synthesis and the well-documented behavior of its structural analogs. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted properties, and potential therapeutic applications.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring.[1] This core structure is a prevalent motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[2][3] The versatility of the benzofuran scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4] The title compound, this compound, incorporates a bromine atom at the 5-position and a benzoyl group at the 2-position, features that are expected to modulate its biological and physicochemical properties significantly.

Molecular Structure and Identification

The structure of this compound is defined by a central benzofuran ring system. A bromine atom is attached to the C5 position of the benzene ring, and a phenylmethanone (benzoyl) group is linked to the C2 position of the furan ring.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₉BrO₂ |

| Molecular Weight | 301.14 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)Br |

| InChI Key | (Predicted) FQORRNSYWFJHBV-UHFFFAOYSA-N |

| CAS Number | Not assigned or not publicly available |

Synthesis and Mechanism

The most logical and established method for synthesizing 2-aroylbenzofurans is the Rap-Stoermer reaction , a base-catalyzed condensation between a salicylaldehyde derivative and an α-halo ketone.[5] For the target molecule, this involves the reaction of 5-bromosalicylaldehyde with a 2-haloacetophenone, such as 2-bromoacetophenone (phenacyl bromide).

Proposed Synthetic Workflow

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by 2-bromoacetophenone, followed by an intramolecular aldol-type condensation to form the furan ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing analogous 2-benzoylbenzofurans.[6]

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or ethanol (approx. 10 mL per mmol of aldehyde), add a base, typically anhydrous potassium carbonate (1.5 eq).

-

Addition of Ketone: Add 2-bromoacetophenone (1.05 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then treated with water to remove any remaining salts and water-soluble impurities.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

Reaction Mechanism

The reaction mechanism involves two key stages: nucleophilic substitution followed by an intramolecular cyclization.

Caption: Simplified mechanism of the Rap-Stoermer reaction.

Physicochemical and Spectroscopic Profile

While experimental data is not available, the spectroscopic characteristics can be reliably predicted based on data from structurally similar compounds like 2-acetylbenzofuran and other 2-benzoylbenzofurans.[7][8][9]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Off-white to pale yellow crystalline solid | Typical for aromatic ketones |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone); Insoluble in water | Based on the nonpolar aromatic structure |

| Melting Point | >100 °C | Aromatic ketones are typically high-melting solids |

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Aromatic Protons | 7.2 - 8.2 ppm (multiplets) |

| Benzofuran C3-H | ~7.5 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 185 - 195 ppm |

| Aromatic & Heterocyclic Carbons | 110 - 160 ppm | |

| IR Spectroscopy | C=O Stretch (Ketone) | 1650 - 1670 cm⁻¹ (strong) |

| C-O-C Stretch (Furan) | 1200 - 1250 cm⁻¹ | |

| C-Br Stretch | 500 - 600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 300 & 302 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |

| Major Fragments | m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺) |

Potential Applications in Research and Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry. The specific combination of a bromo-substituent and a benzoyl group in the target molecule suggests several potential areas of application.

Amyloid Plaque Imaging Agents

Derivatives of benzofuran-2-yl(phenyl)methanone have been synthesized and evaluated as imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[5] Compounds containing halogen atoms can be radiolabeled (e.g., with ¹²⁵I or ¹⁸F) for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. The lipophilic nature of the title compound would facilitate brain penetration, a critical requirement for a central nervous system imaging agent.

Anticancer and Antimicrobial Agents

The incorporation of halogen atoms, such as bromine, into heterocyclic scaffolds is a common strategy to enhance biological activity.[3] Bromo-substituted benzofurans have demonstrated significant antibacterial and anticancer properties.[4] The benzoyl moiety can also contribute to biological activity, with many ketone-containing heterocycles acting as inhibitors of various enzymes, such as kinases.

Intermediate for Further Functionalization

The ketone and the bromo-substituent serve as versatile chemical handles for further synthetic modifications.

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, which could alter binding interactions with biological targets.

-

Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 5-position to build a library of compounds for structure-activity relationship (SAR) studies.[1][10]

Conclusion

This compound represents a promising, albeit underexplored, molecule within the pharmacologically significant benzofuran class. Its synthesis is readily achievable through established methodologies like the Rap-Stoermer reaction. Based on the known bioactivities of related compounds, it holds considerable potential as a scaffold for developing novel diagnostic and therapeutic agents, particularly in the fields of neurodegenerative disease and oncology. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related benzofuran derivatives.

References

-

Luo, H., Wang, Z., Chen, W., He, C., & Zhang, G. (2021). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Organic Preparations and Procedures International, 53(2), 127-137. Available from: [Link]

-

Ono, M., Watanabe, R., Kawashima, H., & Saji, H. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4019-4026. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from Organic Chemistry Portal. Available from: [Link]

- Google Patents. (n.d.). CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5485. Available from: [Link]

- Parekh, S., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Medicinal Chemistry Research, 20(4), 434-442.

-

Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

-

ResearchGate. (n.d.). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. Available from: [Link]

-

Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

-

PubChem. (n.d.). 2-Acetylbenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

Asif, M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available from: [Link]

-

PubChem. (n.d.). 2-Benzoylbenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Available from: [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472-28489. Available from: [Link]

-

PubChem. (n.d.). 2-Butylbenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166-2175. Available from: [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Available from: [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]

- Google Patents. (n.d.). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.

-

Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available from: [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Available from: [Link]

-

ChemSrc. (n.d.). 5-Bromosalicylaldehyde. Retrieved from ChemSrc. Available from: [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Promise of 5-Bromobenzofuran Derivatives: A Technical Guide for Drug Discovery

Foreword: The Benzofuran Scaffold and the Strategic Importance of Bromine Substitution

The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Nature has long utilized this core structure in a variety of biologically active compounds.[3][4][5] Synthetic chemists, in turn, have extensively explored its derivatization to generate novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][6][7][8]

This guide focuses specifically on 5-bromobenzofuran derivatives, a subclass that has garnered significant attention. The introduction of a bromine atom at the 5-position of the benzofuran ring is not a trivial modification. Halogenation, and particularly bromination, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[7][9] This strategic placement of bromine often leads to enhanced biological activity, making 5-bromobenzofuran derivatives a fertile ground for the discovery of potent and selective therapeutic agents.[6][7] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the multifaceted biological activities of these promising compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[6] 5-Bromobenzofuran derivatives have emerged as a compelling class of compounds with significant cytotoxic activity against various cancer cell lines.[6][10] The presence of the bromine atom can enhance the anticancer properties of the benzofuran core, often leading to increased cytotoxicity in both normal and cancer cells.[6]

Mechanisms of Action and Key Molecular Targets

The anticancer effects of 5-bromobenzofuran derivatives are often multifactorial, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[6] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[6][11]

Furthermore, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival and progression in low-oxygen environments.[7][12] Others have been developed as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7][12]

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxic activity of 5-bromobenzofuran and related brominated benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for potency.

| Compound ID | Derivative | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | Reference |

| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 | [10] |

| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 | [10] |

| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 | [10] |

| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 | [10] |

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 | [10] |

Data synthesized from a study on benzofuran derivatives, which share structural similarities.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][13]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of the 5-bromobenzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[6]

-

MTT Incubation: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizing the Apoptotic Pathway

The induction of apoptosis is a key mechanism of action for many anticancer agents, including some 5-bromobenzofuran derivatives.[6]

Caption: Simplified pathway of apoptosis induction by a 5-bromobenzofuran derivative.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[9] Benzofuran derivatives, including those with a 5-bromo substitution, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16] The mechanism of action often involves the disruption of microbial cell integrity and the inhibition of essential enzymes.[13]

Spectrum of Activity

Studies have shown that 5-bromobenzofuran derivatives can be effective against both Gram-positive and Gram-negative bacteria.[14] For instance, certain 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties.[14] The presence of the bromo substituent on the benzofuran ring, often in combination with other chemical moieties, can contribute to potent antibacterial activity.[15]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of a compound.[17]

Step-by-Step Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined volume of the 5-bromobenzofuran derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disorders, autoimmune diseases, and certain cancers.[13] Benzofuran derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit key inflammatory mediators and signaling pathways.[13][16][18]

Mechanism of Action

The anti-inflammatory effects of certain benzofuran derivatives are attributed to their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[13][18] This inhibition is often achieved by modulating critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][19][20]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16]

Step-by-Step Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.

-

Compound Administration: The test group of rats is administered the 5-bromobenzofuran derivative at a specific dose, typically orally or via intraperitoneal injection. The control group receives the vehicle, and a reference group is treated with a standard anti-inflammatory drug (e.g., ibuprofen).[16]

-

Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]

Visualizing the Anti-inflammatory Signaling Pathway

The inhibition of the NF-κB and MAPK signaling pathways is a key mechanism underlying the anti-inflammatory effects of some benzofuran derivatives.[19][20]

Caption: Inhibition of NF-κB and MAPK pathways by a 5-bromobenzofuran derivative.

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to public health.[21] Emerging evidence suggests that benzofuran derivatives possess neuroprotective properties, making them attractive candidates for the development of novel therapies for these debilitating conditions.[21][22][23]

Mechanism of Action

The neuroprotective effects of some benzofuran-2-carboxamide derivatives have been linked to their ability to protect against NMDA receptor-mediated excitotoxicity, a key pathological process in many neurodegenerative disorders.[22][23] Additionally, some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage.[22][24]

Experimental Protocol: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect primary cultured neurons from cell death induced by excessive stimulation of NMDA receptors.[22]

Step-by-Step Methodology:

-

Primary Neuronal Culture: Cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.

-

Compound Pre-treatment: The cultured neurons are pre-treated with various concentrations of the 5-bromobenzofuran derivative for a specific duration.

-

NMDA-Induced Excitotoxicity: The neurons are then exposed to a toxic concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.

-

Cell Viability Assessment: After the NMDA exposure, cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of cells treated with NMDA alone. A significant increase in cell viability indicates a neuroprotective effect.[22]

V. Synthesis of 5-Bromobenzofuran Derivatives

The synthesis of 5-bromobenzofuran derivatives often starts from commercially available precursors such as 5-bromosalicylaldehyde or 5-bromobenzofuran-2-carboxylic acid.[14][25][26] A variety of synthetic methodologies can be employed to introduce different substituents and functional groups onto the benzofuran core, allowing for the creation of diverse chemical libraries for biological screening.

For example, 2-(azidomethyl)-5-bromobenzofuran can be synthesized from 5-bromobenzofuran-2-carboxylic acid through a two-step process involving reduction and subsequent reaction with sodium azide.[14] This intermediate can then be used to generate a series of 1,2,3-triazole derivatives.[14] Another approach involves the reaction of 5-bromosalicylaldehyde with various reagents to construct the benzofuran ring and introduce desired functionalities.[25][26]

Illustrative Synthetic Workflow

Caption: General synthetic workflow for 5-bromobenzofuran derivatives.

VI. Future Perspectives and Conclusion

The diverse biological activities of 5-bromobenzofuran derivatives underscore their significant potential in drug discovery and development. The strategic incorporation of a bromine atom at the 5-position of the benzofuran scaffold has proven to be a valuable strategy for enhancing therapeutic efficacy across various disease areas.

Future research in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Novel Therapeutic Areas: The broad spectrum of biological activities suggests that 5-bromobenzofuran derivatives may have therapeutic potential in other disease areas not yet fully explored.

References

-

Sanjeeva, P., Subba Rao, B., Kamala Prasad, V., & Venkata Ramana, P. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry, 33, 565-569. [Link]

-

Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (n.d.). Semantic Scholar. [Link]

-

Napiórkowska, M., Dratkiewicz, E., Giebułtowicz, J., Krolewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., Al-Hiari, Y. M., & Al-Zaqqa, M. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). ResearchGate. [Link]

-

Bendi, A., Sirija, M. R., Bhathiwal, A. S., Chinmay, Chauhan, V., & Tiwari, A. (2024). Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment. Journal of Molecular Structure, 139121. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics, 23(3), 275–282. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5). [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28846–28867. [Link]

-

Wang, Y., Zhang, Y., & Chen, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28846–28867. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023). Journal of Pharmaceutical Negative Results, 14(3). [Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry, 7, 77. [Link]

-

(PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Marine Drugs, 21(9), 481. [Link]

-

Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Biomolecules & Therapeutics, 23(3), 275–282. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2023). Journal of Pharmaceutical Research, 22(3). [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Marine Drugs, 21(9), 481. [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., Al-Hiari, Y. M., & Al-Zaqqa, M. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Semantic Scholar. [Link]

-

(PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2022). ResearchGate. [Link]

-

Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (2023). ResearchGate. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5, 96809. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules, 22(2), 273. [Link]

- Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry, 41(8), 991-996. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1529. [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(8), 3505. [Link]

-

Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). Virus Research, 349, 199432. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jopcr.com [jopcr.com]

- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities | Semantic Scholar [semanticscholar.org]

- 26. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Benzofuran Ketones for Drug Discovery Professionals

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2][3][4] When functionalized with a ketone moiety, this scaffold gives rise to a class of compounds—benzofuran ketones—with a remarkable breadth of biological activities and significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of benzofuran ketones, with a primary focus on their applications in oncology, anti-inflammatory, and antimicrobial research. We will dissect the mechanisms of action, present quantitative efficacy data, and detail validated experimental protocols for target validation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging the benzofuran ketone framework for the development of next-generation therapeutic agents.

Part 1: The Benzofuran Ketone Scaffold in Medicinal Chemistry

1.1 A Privileged Structure for Biological Targeting

The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, creates a rigid, planar, and lipophilic structure.[4] This architecture is highly advantageous for molecular recognition, enabling effective interactions with a diverse array of biological targets, including enzymes, receptors, and nucleic acids, through mechanisms like π-π stacking, hydrogen bonding, and hydrophobic interactions.[2][4] The inherent structural stability and synthetic accessibility of the benzofuran core have made it a focal point for the development of novel therapeutic agents.[1][2][5]

The addition of a ketone group (C=O) to the benzofuran scaffold introduces a critical pharmacophoric element. The ketone's carbonyl group can act as a hydrogen bond acceptor, a key interaction for binding within the active sites of many enzymes and receptors. This functionalization significantly influences the molecule's electronic properties and spatial conformation, allowing for fine-tuning of its biological activity and selectivity.

1.2 Overview of Therapeutic Landscapes

Benzofuran ketones and their derivatives have demonstrated a wide spectrum of pharmacological activities.[1][6][7][8] Extensive research has established their potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action.[2][9][10]

-

Anti-inflammatory Agents: Modulating key pathways in the inflammatory response.[11][12][13][14]

-

Antimicrobial Agents: Showing potent activity against various bacterial and fungal pathogens.[1][6][15][16]

-

Enzyme Inhibitors: Targeting specific enzymes involved in disease progression, such as protein kinases and histone demethylases.[5][7][9][17]

Part 2: Oncological Targets of Benzofuran Ketones

Cancer remains a leading cause of mortality worldwide, demanding novel therapeutic strategies with improved efficacy and reduced side effects.[18][19] Benzofuran ketones have emerged as a promising class of anticancer agents, targeting multiple hallmarks of cancer.

2.1 The Cytoskeleton: Tubulin Polymerization

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzofuran ketone derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of downstream effects.[9] This inhibition disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[9]

Expertise & Causality: Targeting tubulin is effective because cancer cells, with their high proliferation rates, are exquisitely sensitive to disruptions in mitosis. By preventing the proper segregation of chromosomes, tubulin inhibitors trigger mitotic catastrophe and cell death selectively in rapidly dividing cells. A benzofuran derivative, compound 30a , was identified as a potent inhibitor of tubulin polymerization, which resulted in the disruption of mitotic spindle formation and apoptosis in HepG2 liver cancer cells.[9]

Quantitative Data: Benzofuran Ketones as Tubulin Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 12 | SiHa (Cervical) | 1.10 | Induces G2/M Arrest | [9] |

| 12 | HeLa (Cervical) | 1.06 | Induces G2/M Arrest | [9] |

| 30a | HepG2 (Liver) | Not specified, but potent | Tubulin Polymerization Inhibition | [9] |

| CA-4 (Ref.) | SiHa (Cervical) | 1.76 | Tubulin Polymerization Inhibition |[9] |

Diagram: Tubulin Inhibition Pathway

Caption: Benzofuran ketones inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay This protocol provides a framework for assessing the effect of a test compound on tubulin polymerization in vitro.

-

Objective: To quantify the inhibitory effect of a benzofuran ketone on the polymerization of purified tubulin.

-

Materials:

-

Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

-

Guanosine-5'-triphosphate (GTP).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Test Compound (Benzofuran Ketone) dissolved in DMSO.

-

Positive Control: Paclitaxel (promoter), Nocodazole (inhibitor).

-

Negative Control: DMSO vehicle.

-

96-well microplate (clear, flat-bottom).

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

-

Methodology:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Dispense 5 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) into the wells. Include wells for positive and negative controls.

-

Pre-warm the plate reader to 37°C.

-

Initiate the reaction by adding 50 µL of the tubulin/GTP solution to each well.

-

Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 60 minutes. The increase in optical density corresponds to microtubule formation.

-

-

Data Analysis & Validation:

-

Plot absorbance (OD340) vs. time for each concentration.

-

Calculate the polymerization rate (Vmax) from the linear phase of the curve.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Trustworthiness: The protocol is self-validating through the use of a known inhibitor (Nocodazole) and a known promoter (Paclitaxel), which must show the expected decrease and increase in polymerization, respectively, compared to the DMSO vehicle control.

-

2.2 Cell Cycle & Proliferation: CDK2 and GSK-3β Inhibition

Mechanism of Action: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition. Glycogen synthase kinase-3β (GSK-3β) is another key enzyme involved in numerous cellular processes, including proliferation and apoptosis. Overactivity of both kinases is common in many cancers. Benzofuran ketone hybrids have been developed as dual inhibitors of CDK2 and GSK-3β.[9] Inhibition of these kinases halts the cell cycle and can induce apoptosis by suppressing pro-survival signaling pathways.[7][9]

Expertise & Causality: A dual-inhibitor approach is compelling because it can simultaneously block multiple oncogenic pathways, potentially leading to a more potent antitumor effect and overcoming resistance mechanisms. For instance, some oxindole-based benzofuran hybrids showed potent activity against breast cancer cell lines by targeting both CDK2 and GSK-3β.[9]

Quantitative Data: Benzofuran Ketones as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 | Target Cell Line | Cell-based IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 22d | CDK2/GSK-3β | Not specified | MCF-7 (Breast) | 3.41 | [9] |

| 22f | CDK2/GSK-3β | Not specified | MCF-7 (Breast) | 2.27 | [9] |

| Staurosporine (Ref.) | Multiple | Not specified | MCF-7 (Breast) | 4.81 | [9] |

| II | CDK2 | 52.75 nM | MCF-7 (Breast) | Not specified |[7][10] |

Diagram: CDK2/GSK-3β Inhibition Workflow

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) This protocol outlines a method to determine the IC50 of a compound against a specific protein kinase.

-

Objective: To measure the dose-dependent inhibition of CDK2 or GSK-3β activity by a benzofuran ketone.

-

Materials:

-

Recombinant human CDK2/Cyclin E and GSK-3β enzymes.

-

Appropriate kinase-specific peptide substrates.

-

ATP.

-

Kinase Buffer.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test Compound (Benzofuran Ketone) in DMSO.

-

Positive Control: Staurosporine.

-

Negative Control: DMSO vehicle.

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Methodology:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In the 96-well plate, add 5 µL of the kinase/substrate mix to each well.

-

Add 2.5 µL of the test compound dilutions or controls to the appropriate wells.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

-

-

Data Analysis & Validation:

-

The luminescence signal is inversely proportional to the degree of kinase inhibition.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Trustworthiness: The assay's validity is confirmed by the potent inhibition observed with the positive control (Staurosporine) and the minimal inhibition with the negative control (DMSO), ensuring the observed effects are due to the test compound.

-

Part 3: Anti-Inflammatory Targets of Benzofuran Ketones

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[12] Benzofuran ketones have shown significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.

3.1 Modulation of Inflammatory Mediators: iNOS and COX

Mechanism of Action: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce high levels of pro-inflammatory mediators. Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a key signaling molecule in inflammation. Cyclooxygenase (COX) enzymes are responsible for producing prostaglandins. Certain aza-benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated macrophages.[11] The proposed mechanism for some benzofurans involves the direct inhibition of both cyclooxygenase and lipoxygenase enzymes.[12]

Expertise & Causality: Targeting the production of inflammatory mediators like NO and prostaglandins is a cornerstone of anti-inflammatory therapy. By inhibiting enzymes like iNOS and COX, benzofuran ketones can effectively dampen the inflammatory response at its source, reducing tissue damage and other symptoms. The dual inhibition of COX and LOX is particularly advantageous as it can offer broader anti-inflammatory effects than targeting either pathway alone.

Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound ID | Assay | IC50 (µM) | Positive Control | Control IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 1 | NO Inhibition (RAW 264.7 cells) | 17.3 | Celecoxib | 32.1 | [11] |

| 4 | NO Inhibition (RAW 264.7 cells) | 16.5 | Celecoxib | 32.1 | [11] |

| 6b | Carrageenan-induced paw edema (% inhibition) | 71.10% @ 2h | Diclofenac | 78.08% @ 2h |[14] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This cell-based assay is a standard method to screen for anti-inflammatory compounds.

-

Objective: To determine the ability of a benzofuran ketone to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 murine macrophages.

-

Materials:

-

RAW 264.7 cell line.

-

DMEM culture medium supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (for nitrite determination).

-

Test Compound (Benzofuran Ketone) in DMSO.

-

Positive Control: Dexamethasone or L-NAME.

-

96-well cell culture plate.

-

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

-

Incubate in the dark at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Parallel Assay for Cytotoxicity: Perform a concurrent MTT or similar viability assay to ensure that the observed reduction in NO is not due to compound-induced cell death.

-

-

Data Analysis & Validation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

-

Calculate the IC50 value.

-

Trustworthiness: The results are validated by demonstrating that the compound does not exhibit significant cytotoxicity at concentrations where it inhibits NO production. The positive control (Dexamethasone) must show significant inhibition of NO.

-

Part 4: Antimicrobial Targets and Mechanisms

The rise of multidrug-resistant pathogens presents a global health crisis. Benzofuran ketones have shown significant promise as novel antimicrobial agents.

Mechanism of Action: The precise mechanisms for the antimicrobial activity of benzofuran ketones are still under investigation and are likely multifactorial. However, their activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, suggests they may act on fundamental cellular processes.[1][6][15] Some studies suggest that furnishing oxime residues to the ketone group can increase antimicrobial activity two- to four-fold, indicating the importance of this functional group in target interaction.[6]

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 38 | S. aureus | 0.039 | [6] |

| - | C. albicans | 0.625 - 2.5 | [6] |

| 6a, 6b, 6f | Broad Spectrum | As low as 6.25 | [14] |

| S-BMA | Bacteria and Yeast | Potent activity |[20] |

(MIC: Minimum Inhibitory Concentration)

Experimental Protocol: Broth Microdilution for MIC Determination This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Objective: To determine the lowest concentration of a benzofuran ketone that visibly inhibits the growth of a specific microorganism.

-

Materials:

-

Microorganism strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-